molecular formula C16H25N3O3S B5884201 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide

Cat. No. B5884201
M. Wt: 339.5 g/mol
InChI Key: JGDNHIAFKZNUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. It has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias and other cardiovascular diseases.

Mechanism of Action

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide selectively blocks the Ikr current in cardiac cells by binding to the pore-forming subunit of the potassium channel. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram.
Biochemical and Physiological Effects:
The prolonged action potential duration and increased QT interval caused by N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide can lead to an increased risk of arrhythmias, particularly torsades de pointes. However, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide has also been shown to have potential therapeutic effects in the treatment of cardiac arrhythmias and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide in lab experiments is its ability to selectively block the Ikr current in cardiac cells. This allows researchers to study the role of this current in cellular signaling and the development of cardiac arrhythmias. However, the potential for N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide to cause arrhythmias must be taken into account when designing experiments.

Future Directions

There are several potential future directions for the study of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide and its applications in the treatment of cardiovascular diseases. One area of research could focus on the development of more selective blockers of the Ikr current that have fewer side effects. Another area of research could focus on the use of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide in combination with other drugs to treat cardiac arrhythmias and other cardiovascular diseases. Additionally, the role of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide in the development of drug-induced arrhythmias could be further studied to better understand the mechanisms underlying these conditions.

Synthesis Methods

The synthesis of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 3-methylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and triethylamine to produce the final compound, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide.

Scientific Research Applications

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide has been widely used in scientific research for its ability to selectively block the Ikr current in cardiac cells. This has led to its use in the study of cardiac arrhythmias and other cardiovascular diseases. N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide has also been used in the study of ion channels and their role in cellular signaling.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-17-8-10-18(11-9-17)16(20)13-19(23(3,21)22)15-7-5-6-14(2)12-15/h5-7,12H,4,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNHIAFKZNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.